molecular formula C22H32O5 B1250823 Norrisolide

Norrisolide

Cat. No. B1250823
M. Wt: 376.5 g/mol
InChI Key: RNRGYNNIISFTDF-IFEZDQECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norrisolide is a natural product found in Dysidea, Chelonaplysilla, and other organisms with data available.

Scientific Research Applications

Synthetic Studies and Chemical Structure

Norrisolide, a marine diterpene, is noteworthy for its unique bicyclic core and highly oxygenated side chain. Research has focused on the synthesis of the norrisane side chain of norrisolide, starting from d-mannose, highlighting its complex chemical structure (Kim, Hoang, & Theodorakis, 1999).

Biological Effects and Golgi Vesiculation

Norrisolide has been found to induce irreversible Golgi vesiculation, a unique biological effect. This is achieved through its interaction with a receptor on Golgi membranes, utilizing its perhydroindane core for recognition and its gamma-lactol-gamma-lactone side chain for function. This property has been replicated with similar electrophilic motifs, suggesting potential biological applications (Guizzunti, Brady, Malhotra, & Theodorakis, 2006).

Chemical Biology and Golgi Structure Studies

Further investigations into norrisolide's cellular activity have shown its ability to block protein transport at the Golgi level. The irreversibility of Golgi fragmentation caused by norrisolide is attributed to specific chemical groups in its structure, providing insights into Golgi structure and function (Guizzunti, Brady, Fischer, Malhotra, & Theodorakis, 2010).

Total Synthesis and Structural Studies

The total synthesis of norrisolide has been a significant focus, revealing insights into its structural composition. Strategies include coupling two bicyclic systems and installing specific oxygen groups through complex chemical processes. These studies contribute to understanding the synthesis of similar marine diterpenes (Brady, Kim, Wen, & Theodorakis, 2005).

Probes for Studying Golgi Vesiculation

Research has led to the development of norrisolide probes that incorporate features for Golgi localization, binding, and target purification. These probes have expanded the understanding of norrisolide's interaction with cellular structures, demonstrating its potential as a tool for biological studies (Guizzunti, Brady, Malhotra, & Theodorakis, 2007).

Impact on Golgi Membrane Vesiculation

Norrisolide and its analogues have been shown to induce irreversible vesiculation of Golgi membranes, an effect previously unknown. Structure-function studies have highlighted critical components of norrisolide responsible for this effect, providing a deeper understanding of its biological activity (Brady, Wallace, Kim, Guizzunti, Malhotra, & Theodorakis, 2004).

properties

Product Name

Norrisolide

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

[(2R,3R,3aR,6aR)-3-[1-[(1R,3aS,7aS)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethenyl]-5-oxo-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-2-yl] acetate

InChI

InChI=1S/C22H32O5/c1-12(15-7-8-16-21(3,4)9-6-10-22(15,16)5)18-14-11-17(24)26-19(14)27-20(18)25-13(2)23/h14-16,18-20H,1,6-11H2,2-5H3/t14-,15-,16+,18+,19+,20+,22-/m1/s1

InChI Key

RNRGYNNIISFTDF-IFEZDQECSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@H]2CC(=O)O[C@H]2O1)C(=C)[C@H]3CC[C@@H]4[C@@]3(CCCC4(C)C)C

Canonical SMILES

CC(=O)OC1C(C2CC(=O)OC2O1)C(=C)C3CCC4C3(CCCC4(C)C)C

synonyms

norrisolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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